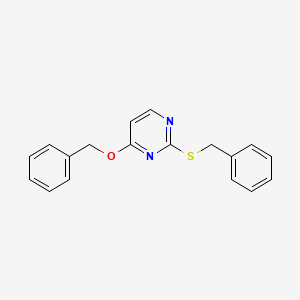
4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and benzylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with benzyl alcohol and benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The benzyloxy and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and benzylsulfanyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)pyrimidine: Lacks the benzylsulfanyl group, which may result in different chemical reactivity and biological activity.
2-(Benzylsulfanyl)pyrimidine: Lacks the benzyloxy group, which may affect its solubility and interaction with molecular targets.
4-(Benzyloxy)-2-(methylsulfanyl)pyrimidine: The methylsulfanyl group may confer different chemical properties compared to the benzylsulfanyl group.
Uniqueness: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine is unique due to the presence of both benzyloxy and benzylsulfanyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
84289-48-5 |
|---|---|
Molekularformel |
C18H16N2OS |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-benzylsulfanyl-4-phenylmethoxypyrimidine |
InChI |
InChI=1S/C18H16N2OS/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI-Schlüssel |
ZIKYGEGJCPUQMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


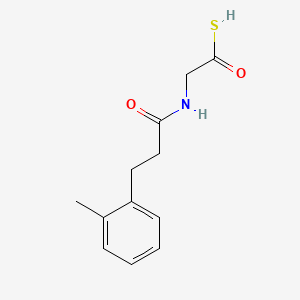
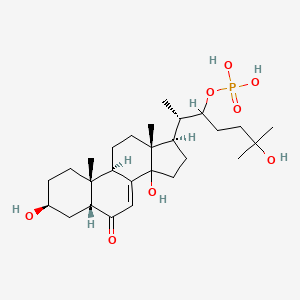
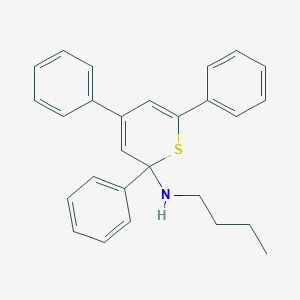
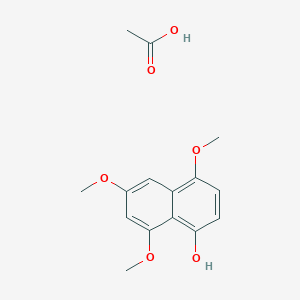
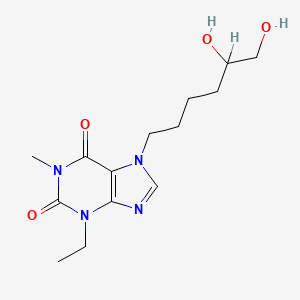


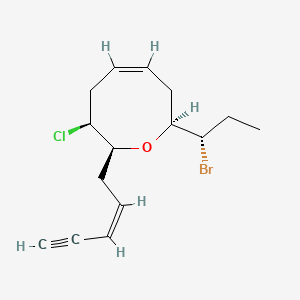
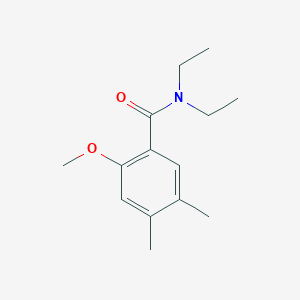
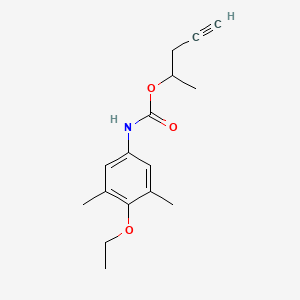
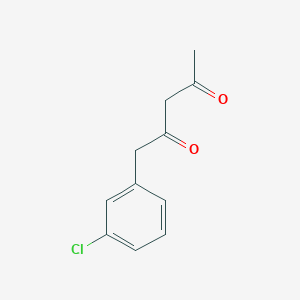
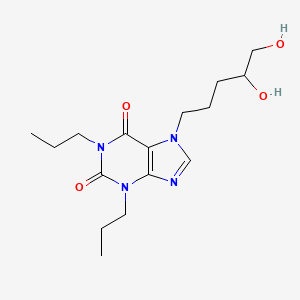

![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)
